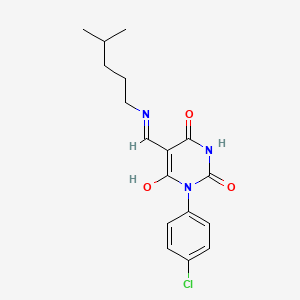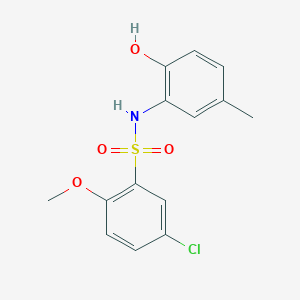![molecular formula C19H20N2O3 B5009059 2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5009059.png)
2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Synthesis Analysis
The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .Molecular Structure Analysis
The chemical structures of isoindoline-1,3-dione derivatives are typically elucidated by methods of elemental and spectral analysis, including FT–IR, H NMR, and MS .Chemical Reactions Analysis
Isoindoline-1,3-diones have diverse chemical reactivity and promising applications . They have been explored in various synthetic methodologies to access these intriguing heterocyclic compounds .Physical and Chemical Properties Analysis
The physicochemical properties of isoindoline-1,3-dione derivatives are typically determined on the basis of Lipiński’s rule .Mechanism of Action
Future Directions
The development of isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . The importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives has been emphasized, with the aim of unlocking their potential as therapeutic agents .
Properties
IUPAC Name |
2-[(4-butoxyanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-12-24-15-10-8-14(9-11-15)20-13-21-18(22)16-6-4-5-7-17(16)19(21)23/h4-11,20H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZNWURLMPUNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide](/img/structure/B5008993.png)
![N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)

![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)



![(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5009042.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5009043.png)
![2-[2-(2,4,6-trichlorophenoxy)ethylamino]ethanol](/img/structure/B5009060.png)
![5-{[2-(2-Methylpropoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B5009066.png)
amine](/img/structure/B5009081.png)
